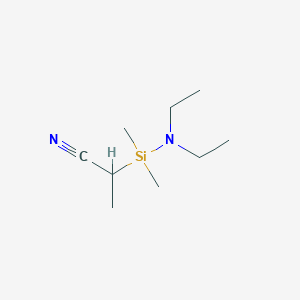
1-Cyanoethyl(diethylamino)dimethylsilane
Übersicht
Beschreibung
1-Cyanoethyl(diethylamino)dimethylsilane, also known as this compound, is a useful research compound. Its molecular formula is C9H20N2Si and its molecular weight is 184.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1-Cyanoethyl(diethylamino)dimethylsilane is a versatile compound with significant applications in various fields, particularly in organic synthesis and materials science. This article explores its scientific research applications, supported by data tables and case studies.
Synthesis of Pharmaceuticals
This compound serves as an important building block in the synthesis of pharmaceutical compounds. It is particularly useful in the preparation of phosphoramidites, which are essential for DNA and RNA synthesis. The cyano group can be transformed into various functional groups, facilitating the development of complex molecules.
Case Study: Phosphoramidite Synthesis
- Process : The compound is utilized to create cyanoethyl phosphoramidites, which are crucial for synthesizing oligonucleotides.
- Outcome : This method has been shown to improve yields and purities of the final products compared to traditional methods .
Material Science
The compound is also applied in the development of silicone-based materials. Its ability to form siloxane bonds makes it suitable for creating coatings and sealants that exhibit enhanced durability and chemical resistance.
Case Study: Silicone Coatings
- Application : Used as a cross-linking agent in silicone formulations.
- Benefits : Results in coatings with improved adhesion properties and resistance to environmental degradation .
Catalysis
This compound has been investigated as a catalyst or co-catalyst in various organic reactions. Its silicon atom can stabilize transition states, enhancing reaction rates.
Case Study: Catalytic Reactions
- Research Findings : Studies have shown that this compound can effectively catalyze reactions such as hydrosilylation and polymerization, leading to higher efficiencies and selectivities .
Polymer Chemistry
In polymer chemistry, this silane compound is used to modify polymer surfaces, improving their properties such as hydrophobicity and adhesion.
Case Study: Surface Modification
Eigenschaften
IUPAC Name |
2-[diethylamino(dimethyl)silyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2Si/c1-6-11(7-2)12(4,5)9(3)8-10/h9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZNUKUXXWKJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C)C(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276307, DTXSID90908102 | |
| Record name | 1-CYANOETHYL(DIETHYLAMINO)DIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Diethylamino)(dimethyl)silyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102859-33-6, 102636-22-6 | |
| Record name | 2-Cyanoethyldimethyl(diethyl)aminosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102859336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CYANOETHYL(DIETHYLAMINO)DIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Diethylamino)(dimethyl)silyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















